molecular formula C17H26N2O3 B12918235 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 107196-93-0

3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B12918235
CAS No.: 107196-93-0
M. Wt: 306.4 g/mol
InChI Key: XPSLQONBXSEWEA-UHFFFAOYSA-N
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Description

The compound 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one (CAS 107196-93-0) is a substituted oxazolidinone with the molecular formula C₁₇H₂₆N₂O₃ (molecular weight: 306.41 g/mol) . Its structure features a 5,5-dimethyl-4-phenyl oxazolidin-2-one core, a hydroxyl group at position 4, and a 6-aminohexyl substituent at position 3 (Figure 1). The aminohexyl chain introduces a long aliphatic amine tail, which may enhance solubility in aqueous environments and enable interactions with biological targets through hydrogen bonding or electrostatic forces.

Properties

CAS No.

107196-93-0

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-(6-aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H26N2O3/c1-16(2)17(21,14-10-6-5-7-11-14)19(15(20)22-16)13-9-4-3-8-12-18/h5-7,10-11,21H,3-4,8-9,12-13,18H2,1-2H3

InChI Key

XPSLQONBXSEWEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCCCCCN)(C2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Aminohexyl Side Chain: The aminohexyl side chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane derivative reacts with an amine group on the oxazolidinone ring.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent converts a precursor alcohol to the desired hydroxyl group.

Industrial Production Methods

Industrial production of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminohexyl side chain can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides, esters, or other substituted derivatives.

Scientific Research Applications

3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the nature of the target. For example, the aminohexyl side chain may interact with amino acid residues in the active site of an enzyme, while the phenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Oxazolidinones

Structural and Functional Group Variations

A comparative analysis is provided below:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS) Molecular Formula Substituents Key Features Evidence Source
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one (107196-93-0) C₁₇H₂₆N₂O₃ - 6-Aminohexyl (position 3)
- Hydroxy (position 4)
Long aliphatic chain with terminal amine; enhanced solubility and potential for targeted interactions
3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one (61031-53-6) C₁₃H₁₇NO₃ - Ethyl (position 3)
- Hydroxy (position 4)
Shorter alkyl chain; reduced steric hindrance
(4S)-3-{4-[6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl]phenyl}-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one C₂₆H₂₃N₅O₂ - Aromatic pyrimidinyl-pyridinyl (position 3) Extended π-conjugated system; potential for DNA/protein binding
(4R)-5,5-Dimethyl-4-phenyl-3-[(E)-3-phenylacryloyl]-1,3-oxazolidin-2-one C₂₁H₂₁NO₃ - (E)-3-Phenylacryloyl (position 3) Conjugated carbonyl system; enhanced rigidity
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-2'-methoxy-5'-(1-methylethyl)-4-(trifluoromethyl)biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one C₃₀H₂₅F₆NO₃ - Fluorinated biphenyl (position 3)
- CF₃ groups (position 5)
High lipophilicity; improved metabolic stability

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